![molecular formula C13H16ClNO3 B2776249 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide CAS No. 878218-20-3](/img/structure/B2776249.png)
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide, also known as 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide, is an important organic compound used in many scientific research applications. This compound is a derivative of the benzodioxin family and has a unique structure and properties that make it attractive for research purposes.
Scientific Research Applications
Antibacterial and Antifungal Agents
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin, such as 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide, show promising antibacterial and antifungal activities. One study synthesized various derivatives and found certain compounds to possess significant antimicrobial potential, particularly against specific strains, with low hemolytic activity (Abbasi et al., 2020).
Anti-Diabetic Agents
Another area of research is the exploration of these derivatives as anti-diabetic agents. A study synthesized a series of these compounds, finding that they demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating potential use in type-2 diabetes management (Abbasi et al., 2023).
Enzyme Inhibitors
The compounds derived from 2,3-dihydro-1,4-benzodioxin also show promise as enzyme inhibitors. Research has indicated substantial inhibitory activity against yeast α-glucosidase and weak inhibition against acetylcholinesterase (AChE), suggesting potential therapeutic applications in areas such as Alzheimer’s disease and diabetes (Abbasi et al., 2019).
Antibacterial Agents and Enzyme Inhibitors
Further studies have synthesized N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, revealing potent antibacterial properties and moderate enzyme inhibitory activities (Abbasi et al., 2017).
Biofilm Inhibition
There is also research into the application of these derivatives in inhibiting bacterial biofilms. A study found that certain synthesized molecules displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, with low cytotoxicity (Abbasi et al., 2020).
Alzheimer's Disease and Type-2 Diabetes Therapy
Compounds of this class have been studied for their potential therapeutic applications in Alzheimer's disease and Type-2 Diabetes. Certain derivatives showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzyme, indicative of their potential use in treating these conditions (Abbasi et al., 2019).
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-15(13(16)8-14)9-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSCBSZZNMLGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.